molecular formula C24H24F3N5O B11245420 N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide

N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide

货号: B11245420
分子量: 455.5 g/mol
InChI 键: WELXMOPDVGTCLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

    N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide: , is a significant therapeutic agent used primarily for treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs).

  • It belongs to a class of compounds called tyrosine kinase inhibitors (TKIs). Imatinib specifically targets and inhibits the activity of tyrosine kinases, which play a crucial role in cell signaling pathways.
  • The compound’s chemical structure consists of a benzamide core with a trifluoromethyl group and a pyrimidine ring substituted with a methyl group and a piperidine moiety.
  • 准备方法

    • Imatinib can be synthesized through several routes. One common method involves the condensation of 4-methyl-3-aminobenzoic acid with 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group.
    • Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.
  • 化学反应分析

    • Imatinib undergoes various chemical reactions:

        Reduction: Reduction of the nitro group to an amino group during synthesis.

        Substitution: Substitution reactions occur during the condensation step.

        Acylation: Formation of the benzamide core.

    • Common reagents include amines, acids, and reducing agents.
    • Major products include Imatinib itself and its various salts (e.g., mesylate, picrate, citrate).
  • 科学研究应用

      Chemistry: Imatinib’s structural studies provide insights into its binding interactions with tyrosine kinases, aiding drug design.

      Biology: It has applications in cell signaling research, especially related to kinases and cancer pathways.

      Medicine: Beyond CML and GISTs, Imatinib is investigated for other cancers and autoimmune diseases.

      Industry: Its industrial use extends to pharmaceutical production and drug development.

  • 作用机制

    • Imatinib selectively inhibits tyrosine kinases by binding to their ATP-binding sites. This prevents autophosphorylation and downstream signaling.
    • Key molecular targets include BCR-ABL (in CML), c-KIT (in GISTs), and PDGFR (platelet-derived growth factor receptor).
  • 相似化合物的比较

    • Imatinib’s uniqueness lies in its specific targeting of tyrosine kinases.
    • Similar compounds include:

        Dasatinib: Another TKI used in CML and GISTs.

        Sunitinib: Targets multiple kinases, including VEGFR and PDGFR.

        Nilotinib: Also used in CML treatment.

    属性

    分子式

    C24H24F3N5O

    分子量

    455.5 g/mol

    IUPAC 名称

    N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

    InChI

    InChI=1S/C24H24F3N5O/c1-16-14-21(32-12-3-2-4-13-32)31-23(28-16)30-20-10-8-19(9-11-20)29-22(33)17-6-5-7-18(15-17)24(25,26)27/h5-11,14-15H,2-4,12-13H2,1H3,(H,29,33)(H,28,30,31)

    InChI 键

    WELXMOPDVGTCLZ-UHFFFAOYSA-N

    规范 SMILES

    CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4

    产品来源

    United States

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。